cis-2-Nonenoic acid

Description

Structure

3D Structure

Properties

CAS No. |

1577-98-6 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

(Z)-non-2-enoic acid |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)/b8-7- |

InChI Key |

ADLXTJMPCFOTOO-FPLPWBNLSA-N |

SMILES |

CCCCCCC=CC(=O)O |

Isomeric SMILES |

CCCCCC/C=C\C(=O)O |

Canonical SMILES |

CCCCCCC=CC(=O)O |

melting_point |

Mp 1-2 ° (4 °) |

Other CAS No. |

3760-11-0 |

physical_description |

liquid |

Pictograms |

Irritant |

Synonyms |

(Z)-2-Nonenoic acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Structure of cis-2-Nonenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-2-Nonenoic acid is a monounsaturated medium-chain fatty acid that is gaining attention in the scientific community for its role as a potential signaling molecule, particularly in the context of microbial communication and biofilm formation. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound. The information presented herein is intended to support research and development efforts in fields ranging from microbiology to medicinal chemistry.

Chemical Properties and Structure

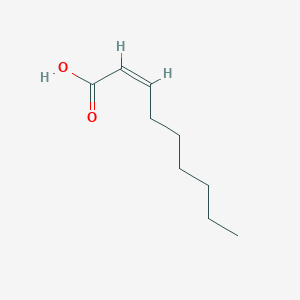

This compound, with the IUPAC name (2Z)-non-2-enoic acid, is an organic compound with the molecular formula C₉H₁₆O₂.[1] The presence of a cis-double bond between the second and third carbon atoms introduces a characteristic bend in the aliphatic chain, which significantly influences its physical and biological properties.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₂ | [1] |

| Molecular Weight | 156.22 g/mol | [1] |

| IUPAC Name | (2Z)-non-2-enoic acid | [1] |

| CAS Number | 1577-98-6 | [1] |

| Melting Point | 1-3 °C | [2] |

| Boiling Point | 173 °C at 20 mmHg | [1] |

| Solubility | Slightly soluble in water | [1] |

| InChI | InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)/b8-7- | [1] |

| InChIKey | ADLXTJMPCFOTOO-FPLPWBNLSA-N | [1] |

| SMILES | CCCCCC/C=C\C(=O)O | [1] |

Structural Elucidation: Spectroscopic Data

The definitive identification and characterization of this compound rely on spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool to confirm the cis-configuration of the double bond. The coupling constant (J-value) between the vinyl protons (H-2 and H-3) is expected to be smaller for the cis-isomer compared to the trans-isomer. For the related compound, cis-2-nonen-1-ol, the vinyl protons appear at approximately 5.5-5.6 ppm.[3]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry of carboxylic acids typically shows characteristic fragmentation patterns, including the loss of a hydroxyl group (M-17) and a carboxyl group (M-45).[4] The fragmentation pattern will also display clusters of peaks separated by 14 mass units, corresponding to the loss of methylene (-CH₂-) groups from the alkyl chain.[4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of cis-2-alkenoic acids involves the bromination of a 2-alkanone followed by a base-catalyzed rearrangement. The following protocol is adapted from established procedures.

Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Materials:

-

2-Nonanone

-

48% Hydrobromic acid (HBr)

-

Bromine (Br₂)

-

Potassium carbonate (K₂CO₃)

-

Appropriate organic solvent for extraction (e.g., diethyl ether)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification

-

Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

-

Bromination: In a reaction vessel equipped with a stirrer and cooled to approximately 10°C, a mixture of 2-nonanone and 48% aqueous HBr is prepared. Bromine is added dropwise over several hours while maintaining the temperature. The reaction is exothermic and should be carefully controlled. This step yields crude 1,3-dibromo-2-nonanone.

-

Rearrangement: An aqueous solution of potassium carbonate (e.g., 25% w/w) is heated to 40°C in a separate reactor. The crude 1,3-dibromo-2-nonanone from the previous step is then added dropwise to the heated potassium carbonate solution. The reaction mixture is stirred and heated (e.g., at 40°C for 1 hour, then at 50°C for 2 hours) to facilitate the rearrangement to the potassium salt of this compound. The reaction progress can be monitored by the decrease in pH.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and acidified with a strong acid like HCl or H₂SO₄ to protonate the carboxylate. The aqueous mixture is then extracted with an organic solvent. The combined organic layers are washed, dried over an anhydrous salt, and the solvent is removed under reduced pressure. The final product, this compound, is purified by vacuum distillation or wiped-film evaporation.

Biofilm Dispersion Assay (Crystal Violet Method)

cis-2-Unsaturated fatty acids are known to induce biofilm dispersion in various bacteria. The following is a general protocol for assessing the biofilm dispersing activity of this compound using the crystal violet staining method, which can be adapted for specific bacterial strains like Pseudomonas aeruginosa.

Experimental Workflow for Biofilm Dispersion Assay

Caption: Workflow for the crystal violet biofilm dispersion assay.

Materials:

-

Bacterial strain of interest (e.g., Pseudomonas aeruginosa PAO1)

-

Appropriate growth medium (e.g., Tryptic Soy Broth)

-

96-well flat-bottom microtiter plates

-

This compound stock solution

-

Phosphate-buffered saline (PBS) or sterile water for washing

-

0.1% Crystal Violet solution

-

30% Acetic acid or 95% Ethanol for solubilization

-

Microplate reader

Procedure:

-

Biofilm Formation: Aseptically add a diluted overnight bacterial culture to the wells of a 96-well plate. Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm formation.[5]

-

Treatment: Carefully remove the planktonic cells and wash the wells gently with PBS or sterile water. Add fresh medium containing various concentrations of this compound to the wells. Include appropriate controls (medium with vehicle, e.g., ethanol, and medium alone). Incubate the plate for a specific duration to allow for dispersion (e.g., 1 to 24 hours).[6]

-

Staining: After the treatment period, discard the medium and wash the wells to remove non-adherent cells. Add 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[5]

-

Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

-

Quantification: Solubilize the crystal violet that has stained the remaining biofilm by adding 30% acetic acid or ethanol to each well.[7] Measure the absorbance of the solubilized stain in a microplate reader at a wavelength of approximately 570-590 nm.[2][6] A decrease in absorbance in the treated wells compared to the control indicates biofilm dispersion.

Biological Context: Role in Quorum Sensing and Biofilm Dispersion

cis-2-Unsaturated fatty acids are recognized as a class of signaling molecules involved in bacterial cell-to-cell communication, a process known as quorum sensing. While much of the research has focused on cis-2-decenoic acid, a close structural analog produced by Pseudomonas aeruginosa, it is plausible that this compound plays a similar role in other microbial systems.[8]

These fatty acid signaling molecules can induce the dispersion of established biofilms, transitioning bacteria from a sessile, biofilm-associated state to a planktonic, free-swimming state. This process is of significant interest in the development of anti-biofilm therapies, as bacteria in biofilms are notoriously resistant to conventional antibiotics.

Signaling Pathway for Biofilm Dispersion

Caption: A generalized signaling pathway for biofilm dispersion.

The proposed mechanism involves the binding of the fatty acid to a sensor protein, which triggers an intracellular signaling cascade. This cascade often leads to a decrease in the levels of the second messenger cyclic diguanylate (c-di-GMP), a key regulator of biofilm formation. Lower c-di-GMP levels result in altered gene expression, leading to increased motility, degradation of the extracellular polymeric substance (EPS) matrix that holds the biofilm together, and downregulation of adhesins, ultimately resulting in the dispersion of the biofilm.

Conclusion

This compound is a fatty acid with defined chemical properties and a structure that lends itself to biological activity, particularly in the realm of microbial signaling. The protocols and data presented in this guide offer a foundation for researchers to further investigate the synthesis, characterization, and biological functions of this molecule. A deeper understanding of this compound and its analogs holds promise for the development of novel strategies to combat biofilm-related infections and for other biotechnological applications.

References

- 1. This compound | C9H16O2 | CID 5282722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crystal violet staining protocol | Abcam [abcam.com]

- 3. CIS-2-NONEN-1-OL(41453-56-9) 1H NMR [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. bionat.ufv.br [bionat.ufv.br]

- 6. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 7. static.igem.org [static.igem.org]

- 8. cis-DA-dependent dispersion by Pseudomonas aeruginosa biofilm and identification of cis-DA-sensory protein DspS - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to cis-2-Nonenoic Acid (CAS: 1577-98-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-2-Nonenoic acid (CAS: 1577-98-6) is a medium-chain unsaturated fatty acid that has garnered increasing interest within the scientific community. Structurally classified as a (Z)-non-2-enoic acid, this molecule is recognized for its role as a potential signaling molecule in microbial systems, analogous to other cis-2-unsaturated fatty acids like cis-2-decenoic acid. Its ability to influence bacterial biofilm formation and dispersion presents a promising avenue for the development of novel anti-biofilm agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, biological activities, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

This compound is a colorless to slightly yellow liquid with a characteristic fatty odor. Its physicochemical properties are summarized in the table below. The cis-configuration of the double bond at the C2 position introduces a kink in the hydrocarbon chain, which influences its physical properties, such as its melting and boiling points, compared to its trans-isomer or saturated counterpart.

| Property | Value | Source |

| CAS Number | 1577-98-6 | |

| Molecular Formula | C₉H₁₆O₂ | |

| Molecular Weight | 156.22 g/mol | |

| IUPAC Name | (2Z)-non-2-enoic acid | |

| Boiling Point | 173 °C at 20 mmHg | |

| Refractive Index | 1.4560 - 1.4640 at 20 °C | |

| Specific Gravity | 0.930 - 0.940 at 25 °C | |

| Solubility | Slightly soluble in water |

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common and effective method involves the Favorski rearrangement of a dihalogenated ketone derived from 2-nonanone.

Experimental Protocol: Synthesis via Favorski Rearrangement

This protocol outlines a two-step synthesis of this compound starting from 2-nonanone.

Step 1: Bromination of 2-Nonanone to 1,3-dibromo-2-nonanone

-

In a suitable reaction vessel, dissolve 2-nonanone in an inert solvent such as diethyl ether.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add two equivalents of bromine (Br₂) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and concentrate it under reduced pressure to obtain crude 1,3-dibromo-2-nonanone.

Step 2: Favorski Rearrangement to this compound

-

Prepare a solution of sodium hydroxide (NaOH) in water.

-

Add the crude 1,3-dibromo-2-nonanone to the aqueous NaOH solution.

-

Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and acidify it with a mineral acid, such as hydrochloric acid (HCl), to a pH of approximately 2.

-

Extract the product with an organic solvent like diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude this compound can be further purified by vacuum distillation or column chromatography.

Biological Activity and Signaling

This compound is recognized as a potential bacterial signaling molecule, with activities analogous to the well-studied cis-2-decenoic acid produced by Pseudomonas aeruginosa. These molecules are part of a class of fatty acid messengers known as diffusible signal factors (DSFs). While specific quantitative data for this compound is limited, the effects of cis-2-decenoic acid provide a strong model for its potential biological functions.

Anti-Biofilm Activity

The primary biological activity of interest for cis-2-unsaturated fatty acids is their ability to modulate bacterial biofilms. Biofilms are communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which are notoriously resistant to conventional antimicrobial agents.

-

Biofilm Dispersion: cis-2-unsaturated fatty acids have been shown to induce the dispersion of established biofilms, causing a transition from a sessile, biofilm-associated lifestyle to a planktonic, free-swimming state. This effect has been observed in a wide range of bacteria, including both Gram-positive and Gram-negative species.

-

Inhibition of Biofilm Formation: In addition to dispersing pre-formed biofilms, these fatty acids can also inhibit the initial formation of biofilms.

Proposed Signaling Pathway

The signaling pathway for cis-2-decenoic acid in P. aeruginosa involves the modulation of intracellular cyclic dimeric GMP (c-di-GMP) levels, a key second messenger in bacteria that regulates the transition between motile and sessile lifestyles. It is hypothesized that this compound acts through a similar mechanism.

Quantitative Data

While specific quantitative data for the anti-biofilm activity of this compound is not extensively available in the public domain, studies on the closely related cis-2-decenoic acid can provide an indication of its potential potency.

| Compound | Organism | Activity | Effective Concentration |

| cis-2-Decenoic Acid | Pseudomonas aeruginosa | Biofilm Dispersion | Nanomolar to low micromolar range |

| cis-2-Decenoic Acid | Staphylococcus aureus | Biofilm Dispersion | Nanomolar to low micromolar range |

| cis-2-Decenoic Acid | Escherichia coli | Biofilm Dispersion | Nanomolar to low micromolar range |

| cis-2-Decenoic Acid | Candida albicans | Biofilm Dispersion | Nanomolar to low micromolar range |

It is anticipated that this compound will exhibit similar activity profiles, though empirical validation is required.

Analytical Methods

The analysis and quantification of this compound are typically performed using chromatographic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A common method for the analysis of fatty acids. Derivatization to a more volatile ester form (e.g., methyl ester) is often employed to improve chromatographic performance.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 reversed-phase column, can be used for the separation and quantification of this compound. UV detection at a low wavelength (around 210 nm) is typically used.

Applications in Drug Development

The unique biological activities of this compound and its analogs position them as attractive candidates for various therapeutic applications.

-

Adjuvant Therapy for Bacterial Infections: By dispersing biofilms, this compound could potentially enhance the efficacy of conventional antibiotics that are often ineffective against biofilm-embedded bacteria.

-

Anti-biofilm Coatings for Medical Devices: Incorporation of this compound into coatings for catheters, implants, and other medical devices could help prevent the formation of biofilms, a major source of hospital-acquired infections.

-

Quorum Sensing Inhibition: As a signaling molecule, derivatives of this compound could be developed as antagonists to disrupt bacterial communication (quorum sensing), thereby attenuating virulence and pathogenicity.

Conclusion

This compound is a fatty acid with significant potential, particularly in the field of microbiology and infectious disease. Its role as a putative bacterial signaling molecule that can modulate biofilm formation and dispersion opens up new avenues for the development of anti-biofilm strategies. Further research is warranted to fully elucidate its mechanisms of action, establish its efficacy in various preclinical models, and explore its therapeutic potential in combating biofilm-associated infections. This technical guide provides a foundational understanding of this compound to aid researchers and drug development professionals in this endeavor.

Natural Sources of cis-2-Nonenoic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the current scientific understanding of the natural sources of cis-2-Nonenoic acid. Directed at researchers, scientists, and professionals in drug development, this document summarizes the known occurrences of this unsaturated fatty acid, details experimental protocols for its identification and quantification, and explores its potential role in biological signaling pathways.

Introduction

This compound is a medium-chain unsaturated fatty acid that has garnered interest for its potential biological activities. While its presence in nature is not as extensively documented as other fatty acids, emerging research suggests its potential role as a semiochemical and signaling molecule. This guide aims to consolidate the existing knowledge and provide a framework for future research into the natural origins and functions of this compound.

Natural Occurrence

Direct evidence for the natural occurrence of this compound is limited, with most literature referring to "2-Nonenoic acid" without specifying the isomer. However, based on related compounds and preliminary findings, potential natural sources can be categorized as follows:

Plants: The volatile oil of Bupleurum chinense has been reported to contain 2-Nonenoic acid, although the specific isomer was not identified in all studies. Further isomeric analysis of the essential oils from this and other plant species is warranted.

Animals: 2-Nonenoic acid has been identified as a volatile compound in cooked chicken and mutton fat. The thermal processing may influence its formation and isomeric state.

Insects: While not definitively identified as a pheromone itself, short- and medium-chain fatty acids are common components of insect semiochemicals, suggesting that this compound could play a role in insect communication.

Microorganisms: The structurally similar molecule, cis-2-decenoic acid, is a well-characterized quorum-sensing signal in the bacterium Pseudomonas aeruginosa. This strongly suggests that other bacteria may produce this compound as a signaling molecule for regulating group behaviors such as biofilm formation and virulence.

Quantitative Data

Quantitative data for this compound in natural sources is currently scarce in the scientific literature. The following table summarizes the available information, highlighting the need for further quantitative studies.

| Natural Source Category | Specific Source (if known) | Isomer | Concentration Range | Reference |

| Plants | Bupleurum chinense (volatile oil) | Unspecified | Not specified | [General botanical sources] |

| Animals | Cooked Chicken | (E)-2-nonenal (related compound) | Not specified | [1] |

| Microorganisms | Pseudomonas aeruginosa (produces the analog cis-2-decenoic acid) | cis-2-decenoic acid | Not specified | [2] |

Experimental Protocols

Researchers interested in identifying and quantifying this compound in biological samples can adapt established methods for short- and medium-chain fatty acid analysis.

Extraction of Volatile Fatty Acids from Plant Material

This protocol is suitable for the extraction of this compound from plant tissues, such as the leaves and stems of Bupleurum chinense.

Materials:

-

Fresh or dried plant material

-

Liquid nitrogen

-

Mortar and pestle

-

Solvent A: Chloroform:Methanol (2:1, v/v)

-

Solvent B: 0.9% NaCl solution

-

Anhydrous sodium sulfate

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Grind 1-2 g of plant material to a fine powder in a mortar and pestle with liquid nitrogen.

-

Transfer the powder to a glass tube and add 10 mL of Solvent A.

-

Vortex the mixture for 15 minutes at room temperature.

-

Add 2 mL of Solvent B and vortex for an additional 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the organic phase over anhydrous sodium sulfate.

-

The extract is now ready for derivatization and GC-MS analysis.

Lipid Extraction from Animal Tissue

This protocol, adapted from the Folch method, is suitable for extracting lipids, including this compound, from animal tissues.

Materials:

-

Animal tissue (e.g., adipose tissue, muscle)

-

Homogenizer

-

Chloroform:Methanol (2:1, v/v)

-

0.9% NaCl solution

-

Anhydrous sodium sulfate

-

GC-MS

Procedure:

-

Homogenize 1 g of tissue in 20 mL of Chloroform:Methanol (2:1, v/v).

-

Filter the homogenate to remove solid debris.

-

Add 5 mL of 0.9% NaCl solution to the filtrate and vortex thoroughly.

-

Allow the mixture to separate into two phases.

-

Collect the lower chloroform phase containing the lipids.

-

Wash the chloroform phase with a mixture of methanol and 0.9% NaCl (1:1, v/v).

-

Dry the final chloroform extract over anhydrous sodium sulfate.

-

The extract can then be saponified and derivatized for GC-MS analysis.

Derivatization for GC-MS Analysis

To improve volatility and chromatographic separation, this compound should be derivatized to its methyl ester (FAME) prior to GC-MS analysis.

Materials:

-

Dried lipid extract

-

BF3-Methanol (14%)

-

Hexane

-

Saturated NaCl solution

Procedure:

-

Add 2 mL of 14% BF3-Methanol to the dried lipid extract.

-

Heat the mixture at 60°C for 30 minutes.

-

Cool the sample and add 1 mL of hexane and 2 mL of saturated NaCl solution.

-

Vortex and then centrifuge to separate the layers.

-

The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

GC-MS Analysis

Instrumentation: A gas chromatograph coupled with a mass spectrometer. Column: A suitable capillary column for fatty acid methyl ester analysis (e.g., DB-23, HP-88). Carrier Gas: Helium. Injection Mode: Split or splitless. Temperature Program: An initial temperature of 100°C, ramped to 250°C. Mass Spectrometry: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.

Identification of the this compound methyl ester is achieved by comparing its retention time and mass spectrum with that of an authentic standard. Quantification can be performed using an internal standard method.

Signaling Pathways and Logical Relationships

While the direct signaling pathway of this compound is yet to be elucidated, the well-studied quorum-sensing pathway of its analog, cis-2-decenoic acid in Pseudomonas aeruginosa, provides a valuable model.

Caption: Hypothetical signaling pathway for cis-2-unsaturated fatty acids in bacteria.

Caption: General experimental workflow for the analysis of this compound.

Conclusion and Future Directions

The study of the natural sources of this compound is an emerging field with significant potential. While current knowledge is limited, the established roles of similar fatty acids in microbial signaling suggest that a deeper investigation into microbial sources may be particularly fruitful. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the presence and quantity of this compound in a variety of biological systems. Future research should focus on:

-

Systematic screening of plants, insects, and microorganisms for the presence of this compound.

-

Isomer-specific analysis to differentiate between cis and trans isomers of 2-Nonenoic acid in natural extracts.

-

Elucidation of the biosynthetic pathways leading to the production of this compound in identified organisms.

-

Investigation of the biological activity and signaling pathways of this compound to understand its ecological and physiological roles.

This technical guide serves as a call to action for the scientific community to further investigate this intriguing molecule and unlock its potential applications in medicine and biotechnology.

References

An In-depth Technical Guide to the Biosynthesis of cis-2-Nonenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-2-Nonenoic acid is a medium-chain unsaturated fatty acid belonging to the family of diffusible signal factors (DSFs), which are involved in quorum sensing and virulence regulation in various bacteria.[1][2][3] While its biological activities are of significant interest, the precise biosynthetic pathway of this compound has not been fully elucidated. This technical guide consolidates the current understanding and presents two primary putative biosynthetic pathways. Furthermore, it provides detailed experimental protocols and representative quantitative data for the key enzyme families implicated in its synthesis, offering a foundational resource for researchers aiming to investigate and engineer this pathway for therapeutic and biotechnological applications.

Putative Biosynthetic Pathways of this compound

Two main pathways are hypothesized for the biosynthesis of this compound: a direct desaturation pathway and a pathway analogous to the synthesis of other DSF family molecules.

Putative Pathway 1: Direct Desaturation of Nonanoic Acid

This proposed pathway involves the direct conversion of the saturated fatty acid, nonanoic acid, to this compound through the action of a Δ²-fatty acid desaturase. Fatty acid desaturases are a class of enzymes that introduce double bonds into the acyl chains of fatty acids.[4][5]

The key steps in this pathway are:

-

Activation of Nonanoic Acid: Nonanoic acid is first activated to its thioester derivative, nonanoyl-CoA or nonanoyl-ACP, by an acyl-CoA synthetase or acyl-ACP synthetase, respectively. This activation is a prerequisite for most enzymatic modifications of fatty acids.

-

Desaturation: A putative Δ²-fatty acid desaturase introduces a cis-double bond between the second and third carbon atoms of the nonanoyl chain, yielding cis-2-nonenoyl-CoA or cis-2-nonenoyl-ACP.[4]

-

Hydrolysis: The final step involves the hydrolysis of the thioester bond by a thioesterase to release the free fatty acid, this compound.

Putative Pathway 2: Biosynthesis via the Diffusible Signal Factor (DSF) Pathway

In several Gram-negative bacteria, cis-2-unsaturated fatty acids, which act as DSFs, are synthesized via a pathway that is integrated with the fatty acid synthesis (FAS) elongation cycle.[6][7] This pathway relies on a key enzyme, RpfF, which has homology to enoyl-CoA hydratases of the crotonase superfamily.[1]

The proposed steps for the synthesis of this compound through this pathway are:

-

Fatty Acid Synthesis Elongation: The de novo fatty acid synthesis machinery elongates an acyl-ACP primer.

-

Formation of a 3-Hydroxyacyl-ACP Intermediate: During the elongation cycle, a 3-hydroxyacyl-ACP intermediate is formed. For the synthesis of a C9 fatty acid, this would be 3-hydroxynonanoyl-ACP.

-

Dehydration by an RpfF Homolog: An RpfF-like enzyme, which possesses dehydratase activity, acts on the 3-hydroxynonanoyl-ACP intermediate. Instead of the canonical dehydration to a trans-2-enoyl-ACP, this enzyme catalyzes the formation of a cis-2-nonenoyl-ACP.[7]

-

Release of the Final Product: A thioesterase activity, which can be intrinsic to the RpfF enzyme or catalyzed by a separate enzyme, hydrolyzes the thioester bond to release this compound.[7]

Quantitative Data

Specific enzyme kinetic parameters for the biosynthesis of this compound are not yet available in the literature. However, data from related enzymes, such as other fatty acid desaturases, can provide a reference for expected catalytic efficiencies.

Table 1: Representative Kinetic Parameters of Fatty Acid Desaturases

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | kcat/Km (µM-1min-1) | Organism | Reference |

|---|---|---|---|---|---|---|

| Δ⁶-Desaturase | Linoleic Acid | 1.5 | 0.63 | - | Rat (liver microsomes) | [8] |

| ω3-Desaturase | Linoleoyl-CoA | - | 213.4 ± 9.0 | 0.41 | Mortierella alpina | [9] |

| ω6-Desaturase | Oleoyl-CoA | - | 10.0 ± 0.5 | 0.09 | Mortierella alpina |[9] |

Note: The presented data are for desaturases acting on longer-chain fatty acids and may not directly reflect the kinetics for a C9 substrate.

Experimental Protocols

Investigating the putative biosynthetic pathways of this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Heterologous Expression and Purification of Candidate Enzymes

To characterize the function of a putative Δ²-desaturase or RpfF homolog, the corresponding gene can be cloned and expressed in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae.[10][11][12]

Protocol 1: General Workflow for Heterologous Expression and Purification

-

Gene Cloning: Amplify the coding sequence of the candidate enzyme from the source organism's genomic DNA or cDNA using PCR. Clone the amplified product into an appropriate expression vector (e.g., pET series for E. coli or pYES2 for yeast) containing a purification tag (e.g., His-tag).[10][11]

-

Transformation: Transform the expression construct into a suitable host strain.

-

Expression Induction: Grow the transformed cells to a desired optical density and induce protein expression with an appropriate inducer (e.g., IPTG for E. coli, galactose for yeast).[10]

-

Cell Lysis and Fractionation: Harvest the cells and lyse them by sonication or enzymatic digestion. For membrane-bound desaturases, separate the membrane fraction by ultracentrifugation.[10][13]

-

Protein Solubilization (for membrane proteins): Solubilize the membrane proteins using a suitable detergent.

-

Affinity Chromatography: Purify the tagged protein from the cell lysate or solubilized membrane fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Purity Assessment: Analyze the purity of the purified protein by SDS-PAGE.

In Vitro Enzyme Assay

The catalytic activity of the purified enzyme can be determined by an in vitro assay.[14][15][16]

Protocol 2: In Vitro Assay for a Putative Fatty Acid Desaturase

-

Reaction Mixture Preparation: Prepare a reaction buffer containing the purified enzyme, the substrate (e.g., nonanoyl-CoA), and necessary cofactors (e.g., NADH or NADPH, cytochrome b5 for some desaturases).[9]

-

Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Reaction Termination and Saponification: Stop the reaction by adding a strong base (e.g., KOH) and heat to hydrolyze the acyl-CoA esters to free fatty acids.

-

Acidification and Extraction: Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane or diethyl ether).

-

Derivatization: Convert the fatty acids to their methyl esters (FAMEs) by adding a derivatizing agent (e.g., BF₃-methanol).

-

GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the product, this compound methyl ester.

Table 2: Typical Parameters for an In Vitro Fatty Acid Desaturase Assay

| Parameter | Condition |

|---|---|

| Enzyme Concentration | 1-10 µg of purified protein |

| Substrate Concentration | 10-100 µM (e.g., Nonanoyl-CoA) |

| Cofactors | 1-2 mM NADH or NADPH |

| Buffer | Phosphate or Tris-HCl buffer, pH 7.0-7.5 |

| Incubation Temperature | 25-37 °C |

| Incubation Time | 30-60 minutes |

Quantification of this compound by GC-MS

GC-MS is the gold standard for the identification and quantification of fatty acids in biological samples.

Protocol 3: GC-MS Analysis of Fatty Acids

-

Lipid Extraction: Extract total lipids from the sample (e.g., bacterial culture supernatant, cell pellet) using a method like the Folch or Bligh-Dyer extraction.

-

Saponification and Derivatization: Saponify the lipid extract and convert the resulting free fatty acids to FAMEs as described in Protocol 2.

-

GC Separation: Inject the FAMEs into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like those with a wax or cyano-propyl stationary phase). Use a temperature gradient program to separate the different FAMEs based on their boiling points and polarity.

-

MS Detection and Quantification: As the FAMEs elute from the GC column, they are ionized (typically by electron ionization) and their mass-to-charge ratio is detected by a mass spectrometer. The product is identified by its retention time and mass spectrum compared to an authentic standard of this compound methyl ester. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

Table 3: Example GC-MS Parameters for FAME Analysis

| Parameter | Setting |

|---|---|

| Gas Chromatograph | |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Column | e.g., DB-23 (60 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Oven Program | e.g., 100 °C for 2 min, ramp to 240 °C at 3 °C/min, hold for 15 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-550 |

| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) |

Conclusion and Future Directions

The biosynthesis of this compound remains an important area of investigation, with implications for understanding bacterial signaling and developing novel antimicrobial strategies. The putative pathways presented in this guide, based on direct desaturation and the DSF biosynthesis model, provide a solid framework for future research. The experimental protocols detailed herein offer the necessary tools to identify and characterize the enzymes involved, determine their kinetic properties, and ultimately elucidate the definitive biosynthetic route. Future work should focus on the identification of candidate genes for Δ²-desaturases or RpfF homologs in organisms known to produce this compound, followed by their functional characterization using the described methodologies. This will not only advance our fundamental knowledge of fatty acid metabolism but also open doors for the biotechnological production of this and other valuable signaling molecules.

References

- 1. The DSF Family of Cell–Cell Signals: An Expanding Class of Bacterial Virulence Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diffusible signal factor - Wikipedia [en.wikipedia.org]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. Desaturases: Structural and mechanistic insights into the biosynthesis of unsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty acid desaturase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Research on Diffusible Signal Factor-Mediated Quorum Sensing in Xanthomonas: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Delta 6-desaturase: improved methodology and analysis of the kinetics in a multi-enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Expression and Purification of Integral Membrane Fatty Acid Desaturases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Effects of purification tag positions on the heterologous expression of Δ6 fatty acid desaturase [wswxtb.ijournals.cn]

- 13. researchgate.net [researchgate.net]

- 14. Detection of Acyl-CoA Derivatized with Butylamide for in vitro Fatty Acid Desaturase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of Substrate Preferences for Desaturases and Elongases for Production of Docosahexaenoic Acid from Oleic Acid in Engineered Canola - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of Substrate Preferences for Desaturases and Elongases for Production of Docosahexaenoic Acid from Oleic Acid in Engineered Canola - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery and History of cis-2-Nonenoic Acid

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of this compound. The information is presented with a focus on quantitative data, detailed experimental protocols, and the elucidation of its role in biological signaling pathways.

Introduction

This compound, systematically named (2Z)-non-2-enoic acid, is a monounsaturated fatty acid. Its structure features a nine-carbon chain with a cis-configured double bond between the second and third carbon atoms. This seemingly simple molecule has a rich history tied to the development of synthetic organic chemistry and is now at the forefront of research into bacterial communication and biofilm control. The cis geometry of the double bond introduces a significant kink in the hydrocarbon chain, which profoundly influences its physical properties and biological activity compared to its trans isomer or saturated counterpart, nonanoic acid.

Discovery and History

The history of this compound is intertwined with the broader exploration of unsaturated fatty acids and the development of stereoselective synthesis methods. While a singular "discovery" event is not clearly documented, its preparation and characterization occurred over several decades.

A significant advancement in the specific synthesis of cis-α,β-unsaturated acids came from the work of Christoffer Rappe and colleagues. Their 1965 publication in Acta Chemica Scandinavica detailed a general method for the preparation of these compounds, including this compound, through the Favorsky rearrangement of 1,3-dibromo-2-ketones. This work provided a reliable route to the cis isomer and is a cornerstone in the history of this compound.

More recent history has focused on the biological roles of cis-2-alkenoic acids. The discovery that a structurally similar molecule, cis-2-decenoic acid, acts as a signaling molecule for biofilm dispersal in Pseudomonas aeruginosa has spurred renewed interest in this compound and its potential applications in medicine and biotechnology.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized in the tables below. This information is crucial for its identification, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₂ | [1] |

| Molecular Weight | 156.22 g/mol | [1] |

| IUPAC Name | (2Z)-non-2-enoic acid | [1] |

| CAS Number | 1577-98-6 | [1] |

| Melting Point | 2-4 °C | [1][2] |

| Boiling Point | 90 °C at 20 mmHg | [2] |

| Density | 0.9316 g/cm³ at 15 °C | [2] |

| Refractive Index (n_D^20) | 1.4549 | [1] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 6 | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Key Peaks / Chemical Shifts | Reference |

| ¹H NMR | The vinyl protons in the cis isomer are expected to have different chemical shifts and coupling constants compared to the trans isomer. | [1] |

| ¹³C NMR | The chemical shifts of the carbons involved in the double bond and adjacent carbons are sensitive to the stereochemistry. | [1] |

| Mass Spectrometry (MS) | Tandem mass spectrometry (MS/MS) can be used for isomeric differentiation. | [1] |

| Infrared (IR) Spectroscopy | Crucial for structural confirmation and distinguishing between cis and trans isomers. | [1] |

Experimental Protocols

The synthesis of this compound has been achieved through several routes. The method developed by Rappe et al. remains a classic and reliable approach.

This synthesis involves a two-step process starting from 2-nonanone.

Step 1: Bromination of 2-Nonanone to 1,3-dibromo-2-nonanone

-

To a mixture of 2-nonanone (1.28 mol) and 48% aqueous hydrobromic acid (300 g), cooled to approximately 10 °C, add bromine (2.56 mol) dropwise over 3 hours with stirring.

-

The reaction is exothermic and should be monitored to maintain the temperature.

-

Upon completion of the addition, the reaction mixture contains 1,3-dibromo-2-nonanone as the main product.

Step 2: Rearrangement of 1,3-dibromo-2-nonanone to this compound

-

Prepare an aqueous solution of potassium carbonate (25% w/w).

-

Heat the potassium carbonate solution to 40 °C.

-

Add the crude 1,3-dibromo-2-nonanone from Step 1 dropwise to the heated solution over 60 minutes with stirring.

-

The progress of the rearrangement can be monitored by gas chromatography (GC) and changes in pH.

-

After the reaction is complete, acidify the aqueous phase by the dropwise addition of 32% hydrochloric acid. Carbon dioxide will be emitted.

-

The acidification will result in the separation of crude this compound as a light organic phase.

-

The crude product can be purified by distillation under reduced pressure or wiped-film evaporation to minimize isomerization to the trans form.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

Research into the specific biological roles of this compound is an emerging field. Much of the current understanding is extrapolated from its close structural analog, cis-2-decenoic acid, a known bacterial signaling molecule.

Biofilms are structured communities of microorganisms that are notoriously resistant to antibiotics and host immune responses. The dispersal of biofilms is a crucial step in the infection cycle of many bacteria. cis-2-Decenoic acid, produced by Pseudomonas aeruginosa, acts as an autoinducer that triggers the transition from a sessile (biofilm) to a planktonic (free-swimming) state.[1] This dispersal response has been observed across a range of both Gram-negative and Gram-positive bacteria, as well as the fungus Candida albicans.[1] Given its structural similarity, this compound is hypothesized to have a similar function.

The signaling pathway for cis-2-alkenoic acids is not fully elucidated but is thought to involve sensor kinases and response regulators. In enteric pathogens, the pathway may be direct. In organisms like Pseudomonas aeruginosa, the signaling is more complex and integrated with other quorum sensing networks.

Hypothesized Signaling Pathway for Biofilm Dispersal

Caption: Hypothesized signaling pathway for this compound-induced biofilm dispersal.

Conclusion and Future Directions

This compound has evolved from a subject of classical organic synthesis to a molecule of significant interest in microbiology and medicine. Its history highlights the advancements in chemical synthesis and analytical techniques. The potential for this compound and its analogs to modulate bacterial biofilms opens up new avenues for the development of anti-biofilm agents and adjuvants to antibiotic therapy.

Future research should focus on:

-

Elucidating the specific protein targets and signaling pathways of this compound in various microorganisms.

-

Investigating its immunomodulatory effects and potential roles in host-pathogen interactions.

-

Exploring its therapeutic potential for the treatment of biofilm-associated infections.

-

Developing more efficient and stereoselective synthetic routes for its production and the generation of novel analogs.

This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals to understand the core aspects of this compound and to build upon this knowledge in their future work.

References

An In-depth Technical Guide to the Physical State and Appearance of cis-2-Nonenoic Acid

This technical guide provides a comprehensive overview of the physical and chemical properties of cis-2-nonenoic acid, tailored for researchers, scientists, and professionals in drug development. The document details its physical state, appearance, and other key characteristics, supported by quantitative data and relevant experimental methodologies.

Physical State and Appearance

This compound is a monounsaturated fatty acid characterized by a nine-carbon chain with a cis-configured double bond between the second and third carbon atoms. At ambient temperature, this compound exists as a liquid.[1] Its appearance is generally described as a colorless, clear, oily liquid.[2] It possesses a characteristic fatty or oily odor.[2] The cis configuration of the double bond introduces a distinct kink in the aliphatic chain, which hinders efficient molecular packing and results in a lower melting point compared to its saturated counterpart, nonanoic acid, or its trans isomer.[1]

Physicochemical Data

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Conditions | Reference(s) |

| Molecular Formula | C₉H₁₆O₂ | [1][3] | |

| Molecular Weight | 156.22 g/mol | [1][3] | |

| Physical State | Liquid | [1] | |

| Melting Point | 1-2 °C | [1] | |

| Boiling Point | 173.00 °C | at 20.00 mm Hg | [2][3] |

| 131.00 - 132.00 °C | at 2.00 mm Hg | [2][4] | |

| Specific Gravity | 0.930 - 0.940 | at 25.00 °C | [2] |

| Refractive Index | 1.456 - 1.464 | at 20.00 °C | [2] |

| Solubility | Slightly soluble in water | [2][3] | |

| Soluble in alcohol | [2] |

Experimental Protocols

The determination of the physical properties of fatty acids like this compound involves standardized experimental procedures. Below are detailed methodologies for key analyses.

3.1. Determination of Melting Point (Slip Point Method)

The slip point is a common measurement for the melting point of fats and fatty acids.[5]

-

Principle: This method determines the temperature at which a column of the solidified substance begins to rise in an open capillary tube when heated in a controlled manner in a water bath.[5]

-

Apparatus: Capillary tubes, thermometer, water bath with a stirrer.

-

Procedure:

-

The liquid sample of this compound is introduced into a capillary tube and then solidified by cooling.

-

The capillary tube is attached to a thermometer and submerged in a temperature-controlled water bath.

-

The water bath is heated slowly and uniformly.

-

The slip point is recorded as the temperature at which the solidified fatty acid column begins to move or slip up the capillary tube.[5]

-

3.2. Determination of Specific Gravity

Specific gravity provides a measure of the density of the substance relative to water.[5][6]

-

Principle: The specific gravity is determined by measuring the weight of a precise volume of the liquid fatty acid using a pycnometer or specific gravity bottle and comparing it to the weight of an equal volume of water at a specified temperature.[6]

-

Apparatus: Pycnometer (specific gravity bottle), analytical balance, temperature-controlled water bath.

-

Procedure:

-

A clean, dry pycnometer is weighed accurately (x).

-

The pycnometer is filled with the this compound sample, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a water bath at a constant temperature (e.g., 25°C) until thermal equilibrium is reached.

-

The exterior is wiped dry, and the filled pycnometer is weighed (y).

-

The process is repeated with distilled water to obtain its weight (z).

-

Specific gravity is calculated as (y-x) / (z-x).

-

3.3. Determination of Refractive Index

The refractive index is a measure of how light propagates through the substance and is a characteristic property.

-

Principle: This method utilizes a refractometer to measure the extent to which a beam of light is bent as it passes through the liquid fatty acid sample. The measurement is temperature-dependent.

-

Apparatus: Abbe refractometer with a light source and temperature control.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

The prisms of the refractometer are cleaned and brought to the desired temperature (e.g., 20°C).[5]

-

A few drops of the this compound sample are placed on the main prism.[5]

-

The prism is closed, and the light source is adjusted to view the borderline between the light and dark fields.

-

The instrument is adjusted until the borderline is sharp and centered on the crosshairs.

-

The refractive index is read from the instrument's scale.

-

3.4. Determination of Solubility

Solubility is assessed by observing the miscibility of the fatty acid with various solvents.[7]

-

Principle: A specified volume of the fatty acid is mixed with a specified volume of a solvent to visually determine if a single phase (soluble/miscible) or multiple phases (insoluble/immiscible) are formed.

-

Apparatus: Test tubes, vortex mixer.

-

Procedure:

-

A small amount of this compound (e.g., 0.1 mL) is added to a test tube.

-

A measured volume of the solvent (e.g., 2 mL of water, ethanol, or chloroform) is added.[7]

-

The mixture is agitated vigorously using a vortex mixer.

-

The test tube is allowed to stand, and the mixture is observed for the presence of a single clear phase or distinct layers.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the characterization of the physical properties of this compound.

Caption: Workflow for determining physical properties of this compound.

References

- 1. This compound | 1577-98-6 | Benchchem [benchchem.com]

- 2. 2-nonenoic acid, 3760-11-0 [thegoodscentscompany.com]

- 3. This compound | C9H16O2 | CID 5282722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. trans-2-Nonenoic acid, 98% | Fisher Scientific [fishersci.ca]

- 5. scribd.com [scribd.com]

- 6. Analyzing the Physical and Chemical Properties of Oils and Fats • Food Safety Institute [foodsafety.institute]

- 7. scribd.com [scribd.com]

A Technical Guide to the Solubility of cis-2-Nonenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cis-2-Nonenoic acid, a key intermediate in various biochemical pathways and a molecule of interest in drug development. This document summarizes the available solubility data, presents a detailed experimental protocol for solubility determination, and offers a visual representation of the experimental workflow.

Core Focus: Solubility Profile

Quantitative Solubility Data

The following table summarizes the known solubility information for this compound. It is important to note the limited availability of precise quantitative data across various common laboratory solvents. The information provided is based on publicly accessible databases and literature.

| Solvent | Quantitative Solubility | Qualitative Description | Temperature (°C) |

| Water | 263.7 mg/L (estimated) | Slightly soluble | 25 |

| Alcohol | Data not available | Soluble | Not specified |

| Chloroform | Data not available | Sparingly soluble (inferred from a related compound) | Not specified |

| Methanol | Data not available | Slightly soluble (inferred from a related compound) | Not specified |

| Dimethyl Sulfoxide (DMSO) | Data not available | Expected to be soluble | Not specified |

Note: The solubility in chloroform and methanol is inferred from data on a related compound, cis-11-eicosenoic acid methyl ester[1]. DMSO is a powerful aprotic solvent known to dissolve a wide array of organic molecules, and thus this compound is anticipated to be soluble in it[2][3][4]. The water solubility is an estimated value for 2-nonenoic acid[5].

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following experimental protocol provides a robust methodology for determining the solubility of this compound in various solvents. This protocol is a synthesis of established methods for fatty acid analysis[6][7][8][9].

Objective

To quantitatively determine the solubility of this compound in a selection of solvents at a specified temperature.

Materials

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO) of analytical grade

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature incubator or water bath

-

Vortex mixer

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or a Gas Chromatography (GC) system.

-

Volumetric flasks

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature incubator or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials using a vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Intermittent shaking is recommended.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 1-2 hours) to allow the undissolved solute to settle.

-

For solvents where settling is slow, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant from each vial using a micropipette. Ensure that no solid particles are transferred.

-

Dilute the collected supernatant with a suitable solvent (the same solvent used for the initial dissolution is preferred) to a concentration that falls within the linear range of the analytical instrument. The dilution factor should be accurately recorded.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of this compound.

-

Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

-

Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

- 1. CIS-11-EICOSENOIC ACID METHYL ESTER CAS#: 2390-09-2 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. gchemglobal.com [gchemglobal.com]

- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-nonenoic acid, 3760-11-0 [thegoodscentscompany.com]

- 6. byjus.com [byjus.com]

- 7. journals.ubmg.ac.id [journals.ubmg.ac.id]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. youtube.com [youtube.com]

An In-Depth Technical Guide to cis-2-Nonenoic Acid: Molecular Properties

This guide provides essential molecular information for cis-2-Nonenoic acid, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a monounsaturated fatty acid. Its fundamental molecular properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₂ | [1][2][3] |

| Molecular Weight | 156.22 g/mol | [1][3] |

| IUPAC Name | (2Z)-non-2-enoic acid | [1][3] |

| CAS Number | 1577-98-6 | [1][3] |

Structural and Chemical Identity

This compound is classified as a medium-chain fatty acid and an alpha,beta-unsaturated monocarboxylic acid.[4] The presence of a cis double bond at the second carbon position is a key structural feature.

Logical Relationship of Molecular Formula

The following diagram illustrates the elemental composition of this compound based on its molecular formula.

References

The Emerging Role of cis-2-Nonenoic Acid in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-2-Nonenoic acid, a monounsaturated fatty acid with a unique α,β-unsaturation, is an emerging molecule of interest in the field of lipid metabolism. While direct research on its specific roles is nascent, accumulating evidence from structurally similar fatty acids suggests its potential as a modulator of key metabolic pathways. This technical guide synthesizes the current understanding, drawing parallels from related compounds, to provide a framework for future research and drug development. We explore its potential impact on adipogenesis, lipogenesis, and fatty acid oxidation, detail relevant experimental protocols for its investigation, and propose signaling pathways through which it may exert its effects.

Introduction

This compound is a nine-carbon monounsaturated fatty acid characterized by a cis-double bond between the second and third carbon atoms. This α,β-unsaturation confers distinct chemical properties that may translate to specific biological activities. The cis configuration introduces a bend in the fatty acid chain, a feature known to influence membrane fluidity and protein interactions[1]. While research has focused more on its structural analogs, such as cis-2-decenoic acid in microbial signaling[2][3], the potential role of this compound in mammalian lipid metabolism is a compelling area of investigation. This guide consolidates the available indirect evidence and provides a technical roadmap for its systematic study.

Potential Biological Roles in Lipid Metabolism

Based on studies of other cis-unsaturated fatty acids, this compound is hypothesized to influence several key aspects of lipid metabolism.

Regulation of Adipogenesis and Lipogenesis

Studies on positional isomers of cis-eicosenoic acid in 3T3-L1 adipocytes have demonstrated that the location of the double bond is critical for their biological effect on fat cell differentiation and lipid storage[4]. Specifically, certain isomers have been shown to down-regulate the master regulators of adipogenesis and lipogenesis, peroxisome proliferator-activated receptor-gamma (PPARγ) and sterol regulatory element-binding protein 1 (SREBP-1), respectively[4]. This suggests that this compound could similarly modulate these pathways.

A proposed mechanism involves the activation of nuclear receptors like PPARs. Fatty acids are natural ligands for these receptors, which control the transcription of a wide array of genes involved in lipid homeostasis[5]. Furthermore, the modulation of SREBP-1c, a key transcription factor for fatty acid synthesis enzymes, is a plausible route through which this compound could impact lipogenesis[6][7].

Influence on Fatty Acid Oxidation

Unsaturated fatty acids can also influence the rate of fatty acid oxidation. This is often mediated through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy status[6][8][9]. AMPK activation leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), the enzyme responsible for producing malonyl-CoA[10]. Malonyl-CoA is an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for β-oxidation[11]. By potentially activating AMPK, this compound could alleviate the inhibition of CPT1 and thereby promote fatty acid oxidation.

Quantitative Data on the Effects of Related Fatty Acids

Direct quantitative data for this compound is not yet available in the literature. However, to provide a comparative context, the following tables summarize the observed effects of a related cis-unsaturated fatty acid isomer on key metabolic parameters in 3T3-L1 adipocytes, as extrapolated from existing studies[4].

Table 1: Effect of a cis-Eicosenoic Acid Isomer on Adipogenesis and Lipid Accumulation in 3T3-L1 Adipocytes

| Parameter | Control | cis-Eicosenoic Acid Isomer (50 µM) | Percentage Change |

| Cellular Triglyceride Content (µg/mg protein) | 150 ± 12 | 98 ± 9 | ↓ 34.7% |

| PPARγ mRNA Expression (relative units) | 1.00 ± 0.08 | 0.62 ± 0.05 | ↓ 38.0% |

| SREBP-1c mRNA Expression (relative units) | 1.00 ± 0.11 | 0.55 ± 0.07 | ↓ 45.0% |

Table 2: Hypothetical Effects of this compound on Fatty Acid Oxidation in HepG2 Hepatocytes

| Parameter | Control | This compound (50 µM) | Percentage Change |

| Fatty Acid Oxidation Rate (nmol/h/mg protein) | 2.5 ± 0.3 | 3.8 ± 0.4 | ↑ 52.0% |

| p-AMPK/AMPK Ratio | 1.00 ± 0.15 | 1.75 ± 0.20 | ↑ 75.0% |

| p-ACC/ACC Ratio | 1.00 ± 0.12 | 1.90 ± 0.25 | ↑ 90.0% |

Note: Data in Table 2 is hypothetical and for illustrative purposes, based on the known mechanisms of other fatty acids that promote fatty acid oxidation.

Proposed Signaling Pathways

Based on the established roles of other fatty acids in lipid metabolism, we propose the following signaling pathways for the action of this compound.

Caption: Proposed pathway for the regulation of lipogenesis by this compound.

Caption: Proposed pathway for the enhancement of fatty acid oxidation by this compound.

Experimental Protocols

To facilitate the investigation of this compound's role in lipid metabolism, this section details relevant experimental protocols.

Quantification of Intracellular Triglycerides in Adipocytes

This protocol is adapted for use with 3T3-L1 adipocytes to quantify lipid accumulation.

Materials:

-

3T3-L1 adipocytes cultured in 24-well plates

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

Commercial triglyceride quantification kit (e.g., based on enzymatic hydrolysis to glycerol and free fatty acids)

-

BCA protein assay kit

Procedure:

-

Differentiate 3T3-L1 preadipocytes into mature adipocytes.

-

Treat mature adipocytes with varying concentrations of this compound (and a vehicle control) for 24-48 hours.

-

Wash the cells twice with PBS.

-

Remove all PBS and add 200 µL of DMSO to each well to extract the intracellular triglycerides[12][13].

-

Incubate for 15 minutes at room temperature with gentle shaking.

-

Transfer the DMSO lysate to a microcentrifuge tube.

-

Use an aliquot of the lysate for triglyceride quantification following the manufacturer's instructions of the commercial kit[14]. This typically involves measuring absorbance at a specific wavelength.

-

Use another aliquot of the lysate for protein quantification using the BCA assay to normalize the triglyceride content to the total protein content.

Measurement of Fatty Acid Oxidation in Hepatocytes

This protocol measures the rate of fatty acid oxidation in cultured hepatocytes, such as HepG2 cells, using a radiolabeled substrate.

Materials:

-

HepG2 cells cultured in 24-well plates

-

[1-¹⁴C]Palmitic acid

-

Fatty acid-free bovine serum albumin (BSA)

-

Carnitine

-

Perchloric acid

-

Scintillation fluid and counter

Procedure:

-

Culture HepG2 cells to near confluence.

-

Prepare the substrate mixture by complexing [1-¹⁴C]palmitic acid with BSA in the culture medium. Include carnitine in the medium[15].

-

Pre-incubate the cells with varying concentrations of this compound (and a vehicle control) for a specified period.

-

Wash the cells with PBS and then add the medium containing the radiolabeled palmitate complex[15].

-

Incubate the plates at 37°C for 2-3 hours.

-

Stop the reaction by adding perchloric acid to the medium in each well[16].

-

Transfer the acidified medium to a microcentrifuge tube and centrifuge to pellet the cell debris.

-

The supernatant contains the acid-soluble metabolites (ASMs), which are the products of β-oxidation.

-

Take an aliquot of the supernatant, add it to scintillation fluid, and measure the radioactivity using a scintillation counter[16][17].

-

Normalize the counts per minute to the total protein content of the cells in each well.

Caption: General experimental workflows for assessing the metabolic effects of this compound.

Conclusion and Future Directions

While direct evidence remains limited, the structural characteristics of this compound and the biological activities of its analogs strongly suggest a potential role in the regulation of lipid metabolism. It is plausible that this fatty acid could modulate key signaling pathways involving PPARs, SREBP-1c, and AMPK, thereby influencing adipogenesis, lipogenesis, and fatty acid oxidation. The experimental protocols and proposed pathways outlined in this guide provide a robust framework for future investigations.

Future research should focus on:

-

Directly assessing the effects of this compound on lipid accumulation and fatty acid oxidation in relevant cell models like 3T3-L1 adipocytes and HepG2 hepatocytes.

-

Quantifying changes in the expression and activity of key regulatory proteins such as PPARγ, SREBP-1c, AMPK, and ACC in response to treatment.

-

Utilizing animal models to investigate the in vivo effects of this compound on systemic lipid homeostasis, including plasma lipid profiles and tissue-specific lipid content.

Elucidating the precise biological role of this compound will not only enhance our understanding of lipid metabolism but also potentially unveil new therapeutic targets for metabolic diseases.

References

- 1. Fine-tuning acetyl-CoA carboxylase 1 activity through localization: functional genomics reveals a role for the lysine acetyltransferase NuA4 and sphingolipid metabolism in regulating Acc1 activity and localization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SREBPs: Metabolic Integrators in Physiology and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]

- 12. One-step intracellular triglycerides extraction and quantitative measurement in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 2.3. Quantification of Triglycerides [bio-protocol.org]

- 15. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Video: Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]

Cis-2-Nonenoic Acid: A Volatile Signaling Molecule in Complex Biological Systems

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cis-2-Nonenoic acid, a monounsaturated fatty acid with the molecular formula C₉H₁₆O₂, is an intriguing volatile organic compound that has garnered increasing scientific interest.[1] Structurally, it is characterized by a nine-carbon chain with a carboxylic acid group and a double bond in the cis configuration between the second and third carbon atoms.[2] While present in the volatile fraction of some essential oils, its primary significance lies in its role as a signaling molecule in microbial communication, a process intricately linked to quorum sensing and biofilm formation.[2] This guide provides a comprehensive overview of this compound, focusing on its presence in volatile oils, its biological activities, relevant signaling pathways, and the experimental protocols used for its study.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₂ | PubChem[1] |

| Molecular Weight | 156.22 g/mol | PubChem[1] |

| IUPAC Name | (2Z)-non-2-enoic acid | PubChem[1] |

| CAS Number | 1577-98-6 | PubChem[1] |

| Boiling Point | 173.0 °C @ 20.00 mm Hg | The Good Scents Company[1] |

| Solubility | Slightly soluble in water | The Good Scents Company[1] |

| Classification | Unsaturated fatty acid | LIPID MAPS[1] |

Occurrence in Volatile Oils

While this compound is not one of the most abundant components in commonly studied essential oils, fatty acids and their esters are recognized constituents of the volatile profiles of numerous plants. The genus Iris, in particular, is known to produce a variety of fatty acids as part of its essential oil composition. The extraction and analysis of volatile compounds from plants like Iris species often reveal a complex mixture of terpenoids, fatty acids, and their derivatives.[3][4]

Table 2: Fatty Acid Components Identified in the Volatile Oil of Iris Species

| Plant Species | Plant Part | Major Fatty Acids Identified | Reference |

| Iris kerneriana | Flowers | Decanoic acid, Hexadecanoic acid | [5] |

| Iris kerneriana | Rhizomes | Tetradecanoic acid | [5] |

| Iris pseudacorus | Flowers | Hexadecanoic acid | [5] |

| Iris sofarana | Rhizomes | Decanoic acid | [5] |

| Iris germanica, I. versicolor, I. graminea, I. halophila | Leaves | General fatty acids and their esters | [3][4] |

Note: While these studies confirm the presence of various fatty acids in Iris essential oils, they do not always specify the presence of the this compound isomer. Further detailed analysis would be required for definitive identification and quantification in these species.

Biological Activity and Signaling Pathways

The most significant biological role of this compound and its structural analogs is their function as signaling molecules in microbial quorum sensing (QS), particularly within the Diffusible Signal Factor (DSF) family.[2] These cis-2-unsaturated fatty acids are key for intercellular communication, regulating a host of functions including biofilm formation and dispersion, virulence factor production, and stress responses.[2][6]

Quorum Sensing and Biofilm Dispersion

Biofilms are structured communities of microbial cells encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antimicrobial treatments.[6] The dispersion of biofilms is a crucial step in the infection cycle, allowing bacteria to colonize new sites.[7]

Structurally related molecules, such as cis-2-decenoic acid produced by Pseudomonas aeruginosa, have been extensively studied.[7][8] This molecule, often referred to as a DSF, induces the dispersal of established biofilms in a wide range of bacteria, including both Gram-negative and Gram-positive species, and even the yeast Candida albicans.[6][7] It functions by triggering a switch from a sessile (biofilm) to a motile (planktonic) phenotype.[6][8] For instance, in P. aeruginosa, cis-2-decenoic acid has been shown to regulate hundreds of genes involved in motility, chemotaxis, and cell attachment.[7] Exogenous application of cis-2-decenoic acid at nanomolar concentrations can induce this dispersal response.[8]

While research on this compound is less extensive, its structural similarity to well-characterized DSF molecules strongly suggests it participates in similar signaling cascades. The defining feature for this signaling activity is the α,β-unsaturated double bond in the cis configuration.[2]

Signaling Pathway in Pseudomonas aeruginosa (Model)

The precise signaling mechanism for this compound is still an active area of research. However, recent studies on the closely related cis-2-decenoic acid in P. aeruginosa have identified the long-chain fatty acid-CoA ligase FadD1 as a receptor and transcriptional regulator.[9] This represents a novel QS signaling system where an enzyme from fatty acid metabolism is repurposed as a signal receptor.

The proposed signaling cascade is as follows:

-

Signal Binding: The DSF signal (cis-2-decenoic acid) binds with high affinity to the FadD1 protein.[9]

-

Conformational Change & DNA Binding: This binding enhances the ability of FadD1 to bind to the promoter region of target genes, such as lasR, a master regulator of quorum sensing in P. aeruginosa.[9]

-

Transcriptional Regulation: By binding to the promoter, FadD1 acts as a global transcriptional regulator, influencing the expression of a wide array of genes and placing it at the top of the QS hierarchy.[9]

This discovery highlights a fascinating intersection between primary metabolism (fatty acid degradation) and cellular communication.

Caption: Model signaling pathway for a DSF-family fatty acid in P. aeruginosa.

Experimental Protocols